Product packaging for 5''-Deoxy-5''-ureidoadenosine(Cat. No.:)

5''-Deoxy-5''-ureidoadenosine

Cat. No.: B10844733
M. Wt: 309.28 g/mol
InChI Key: MRVWQDQRJFAPMW-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Classification and Structural Features within Nucleoside Analogs

5''-Deoxy-5''-ureidoadenosine is classified as a 5'-deoxyadenosine (B1664650) derivative and, more broadly, as a purine (B94841) nucleoside analog. nih.govnih.gov Its core structure consists of an adenine (B156593) base linked to a ribose sugar, which is characteristic of adenosines. However, the defining feature of this analog is the modification at the 5' position of the ribose sugar. In natural adenosine (B11128), this position is occupied by a hydroxyl (-OH) group. In this compound, this hydroxyl group is replaced by a ureido (-NH-CO-NH2) group. nih.govresearchgate.net

This specific substitution is not arbitrary; it is a key element of its molecular design. The ureido group is capable of acting as a multiple hydrogen bond donor. nih.govresearchgate.netelsevierpure.comresearchgate.net This feature allows for strong and specific interactions with the active sites of target enzymes, a characteristic that distinguishes it from other nucleoside analogs where the 5'-OH group might be replaced by halogens (like fluorine or chlorine) or other functional groups. researchgate.netwikipedia.org The structural integrity of the adenine base and the ribose ring is maintained, allowing the molecule to be recognized by enzymes that bind adenosine or related compounds, while the unique 5'-ureido group confers its specific inhibitory function.

Chemical Properties of this compound
PropertyValue
Chemical FormulaC11H15N7O4
ClassificationPurine Nucleoside Analog, 5'-Deoxyadenosine derivative
Key Structural FeatureUreido group at the 5' position of the ribose sugar

Historical Context of Research and Development

The development of this compound is a result of rational drug design, a methodological approach in which compounds are specifically engineered to interact with a particular biological target. Research published in 2007 by Wang T. and colleagues in Bioorganic & Medicinal Chemistry Letters details the design and synthesis of this compound. nih.govprobes-drugs.orgidrblab.net The primary objective of its creation was to produce a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. nih.govresearchgate.netelsevierpure.comresearchgate.net

The rationale behind its design was based on molecular modeling studies that predicted the ureido group at the 5' position would form multiple hydrogen bonds with amino acid residues within the active site of SAH hydrolase. researchgate.netresearchgate.net This targeted approach aimed to create a more effective and specific inhibitor by enhancing its binding affinity for the enzyme. The synthesis and subsequent biochemical evaluation confirmed the predictions, establishing this compound as a successful outcome of hypothesis-driven chemical biology research.

Significance as a Biochemical Probe and Enzyme Inhibitor in Research

The principal significance of this compound in academic research lies in its function as a potent and specific inhibitor of S-adenosylhomocysteine (SAH) hydrolase. researchgate.netresearchgate.netkisti.re.kr This enzyme plays a critical role in cellular metabolism by catalyzing the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine. researchgate.net SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and is a potent feedback inhibitor of methyltransferases. By breaking down SAH, SAH hydrolase ensures that methylation processes, which are vital for numerous cellular functions including DNA and protein modification, can proceed without being hindered. researchgate.net

Enzyme Inhibition Profile of this compound
Target EnzymeSignificance of Inhibition
S-adenosylhomocysteine (SAH) hydrolaseAllows for the study of cellular methylation pathways by causing the accumulation of SAH, a feedback inhibitor of methyltransferases. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N7O4 B10844733 5''-Deoxy-5''-ureidoadenosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N7O4

Molecular Weight

309.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylurea

InChI

InChI=1S/C11H15N7O4/c12-8-5-9(16-2-15-8)18(3-17-5)10-7(20)6(19)4(22-10)1-14-11(13)21/h2-4,6-7,10,19-20H,1H2,(H2,12,15,16)(H3,13,14,21)/t4-,6-,7-,10-/m1/s1

InChI Key

MRVWQDQRJFAPMW-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNC(=O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNC(=O)N)O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Design Strategies

Rational Design for Targeted Biological Activity

The design of 5''-Deoxy-5''-ureidoadenosine is rooted in the principles of rational drug design, which leverages the understanding of a biological target's structure and the characteristics of its known ligands to create more potent and selective inhibitors.

Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structural information of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. This approach allows for the design of molecules that can fit precisely into the active site of the target, maximizing favorable interactions and leading to high-affinity binding. In the case of this compound, its design as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase was guided by the structure of the enzyme's active site. The 5''-ureido group was specifically designed to act as a multiple hydrogen bonding donor, forming key interactions with the active site residues of SAH hydrolase. This strategic placement of a hydrogen-bonding moiety is a hallmark of structure-based design, aiming to enhance the binding affinity and specificity of the inhibitor.

Ligand-Based Design Approaches

In the absence of a high-resolution structure of the target protein, ligand-based design approaches become invaluable. These methods utilize the knowledge of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to fit this pharmacophore model. While the primary design of this compound was heavily influenced by the structure of its target, ligand-based principles would have been employed by comparing its designed structure to known inhibitors of SAH hydrolase to ensure it possessed the key features associated with potent inhibition.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the strategic use of protecting groups to achieve the desired final product with high purity.

Multi-step Reaction Pathways and Key Intermediates

The synthesis of this compound typically begins with the commercially available starting material, adenosine (B11128). A common synthetic route involves the initial conversion of adenosine to a 5'-azido-5'-deoxyadenosine derivative. This transformation sets the stage for the introduction of the ureido group at the 5''-position.

A key intermediate in this pathway is 5'-amino-5'-deoxyadenosine . This is generated through the reduction of the 5'-azido group, often achieved by catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H2/Pd-C) or by using triphenylphosphine in the presence of water (Ph3P/H2O).

Once the 5'-amino-5'-deoxyadenosine intermediate is obtained, the final step is the introduction of the ureido moiety. This is typically accomplished by reacting the 5'-amino group with an appropriate reagent.

Protecting Group Strategies and Deprotection Methodologies

To prevent unwanted side reactions at the reactive hydroxyl groups of the ribose sugar and the exocyclic amino group of the adenine (B156593) base, protecting groups are employed throughout the synthesis.

Common protecting groups for the 2' and 3'-hydroxyl groups of the ribose moiety include acetonides, which can be introduced by reacting adenosine with 2,2-dimethoxypropane. The exocyclic N6-amino group of adenine can be protected with a benzoyl group.

The choice of protecting groups is critical as they must be stable to the reaction conditions used in subsequent steps and be readily removable at the appropriate stage. For instance, acetonide groups are typically removed under acidic conditions. The selection of an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed to allow for selective deprotection of specific functional groups.

Purification and Isolation Techniques

Purification of the intermediates and the final product is crucial to obtain this compound of high purity. Common purification methods for nucleoside analogs include column chromatography and high-performance liquid chromatography (HPLC). nih.gov

Column chromatography, using silica gel as the stationary phase, is often used to separate the desired product from reaction byproducts and unreacted starting materials. The choice of solvent system (eluent) is optimized to achieve the best separation.

For achieving very high purity, preparative HPLC is often the method of choice. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for purifying nucleoside analogs.

Molecular Interactions and Enzymatic Inhibition Mechanisms

S-Adenosylhomocysteine Hydrolase (SAH) as a Primary Molecular Target

5''-Deoxy-5''-ureidoadenosine has been specifically designed and synthesized as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAH). nih.govresearchgate.net This enzyme plays a critical role in the metabolism of S-adenosylmethionine (SAM), a universal methyl group donor, by catalyzing the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine (B11128) and homocysteine. The inhibition of SAH leads to the accumulation of SAH, which in turn inhibits various SAM-dependent methyltransferases, thereby affecting numerous cellular processes.

Competitive vs. Non-Competitive Inhibition Mechanisms

The specific inhibition mechanism of this compound, whether competitive, non-competitive, or otherwise, has not been explicitly detailed in the available literature. However, based on its design as a substrate analogue that targets the active site of SAH, a competitive inhibition mechanism can be inferred. nih.govresearchgate.net Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, thereby preventing the natural substrate from binding. The molecular modeling studies of this compound, which show its interaction with active site residues, support this hypothesis. nih.gov

Substrate Analogue Properties in SAH Binding

This compound was rationally designed as a substrate analogue of adenosine, one of the products of SAH-catalyzed hydrolysis. The key modification is the replacement of the 5'-hydroxyl group of adenosine with a ureido group (-NH-CO-NH₂). This substitution is critical for its inhibitory activity, as the ureido moiety is designed to act as a multiple hydrogen bond donor, forming strong interactions with the amino acid residues in the active site of SAH. nih.govresearchgate.net This mimics the hydrogen bonding interactions of the natural substrate, allowing it to bind with high affinity to the active site.

Structural Biology of this compound-Enzyme Complexes

The structural basis for the inhibition of SAH by this compound has been investigated through computational methods.

Molecular Docking Simulations to Predict Binding Poses

Molecular docking studies were central to the design of this compound and were used to predict its binding mode within the SAH active site. nih.govresearchgate.net These simulations revealed that the 5''-ureido group is crucial for the compound's potent inhibitory effect. It is proposed to form multiple hydrogen bonds with key residues in the enzyme's active site. nih.gov

While the specific amino acid residues involved and the precise geometry of the binding pose are detailed in the primary research article, these specifics are not available in the publicly accessible abstracts. A representative table of potential interacting residues in the SAH active site, based on studies with other adenosine analogues, is provided below for context.

Interacting Residue (Human SAH)Type of Interaction
Lys186 Hydrogen Bond
Asp190 Hydrogen Bond
Asn191 Hydrogen Bond
His301 Hydrogen Bond
Phe303 Hydrophobic Interaction

This table illustrates common interactions in the SAH active site and does not represent confirmed interactions with this compound.

Molecular Dynamics Simulations to Elucidate Binding Stability

There is no information available in the reviewed literature to indicate that molecular dynamics (MD) simulations have been performed to study the complex of this compound and SAH. MD simulations are a powerful tool for assessing the stability of a ligand-protein complex over time and can provide insights into the dynamic nature of the interactions. Such studies would be a valuable next step in further characterizing the inhibitory mechanism of this compound.

Analysis of Hydrogen Bonding Networks and Key Active Site Interactions

The inhibitory activity of this compound against S-adenosylhomocysteine (SAH) hydrolase is significantly influenced by its extensive hydrogen bonding network within the enzyme's active site. Molecular modeling studies have revealed that the 5'-ureido group of the compound is a key feature, acting as a multiple hydrogen bond donor. nih.govresearchgate.net This group forms several crucial hydrogen bonds with the amino acid residues lining the active site of SAH hydrolase.

The terminal amino group of the ureido moiety is predicted to form two hydrogen bonds with the carboxylate side chain of Glutamate 218 (Glu218). Simultaneously, the N'H of the ureido group can establish a hydrogen bond with the side chain of Aspartate 219 (Asp219). nih.govresearchgate.net These interactions anchor the 5'-substituent of the inhibitor within a specific region of the active site.

Furthermore, the central adenosine scaffold of this compound maintains interactions analogous to those of the natural substrate. The N6 amino group of the adenine (B156593) ring forms a hydrogen bond with the side chain of Aspartate 130 (Asp130). The ribose hydroxyl groups also play a role in orienting the inhibitor, with the 2'-OH and 3'-OH groups forming hydrogen bonds with the side chain of Glutamate 155 (Glu155) and the backbone carbonyl of Lysine 185 (Lys185), respectively. nih.govresearchgate.net

These multiple points of contact contribute to the stable and high-affinity binding of this compound to the active site of SAH hydrolase, thereby explaining its potent inhibitory activity.

Table 1: Hydrogen Bonding Interactions of this compound with SAH Hydrolase
Functional Group of this compoundInteracting Amino Acid Residue in SAH HydrolaseType of Interaction
5'-Ureido Terminal NH2Glutamate 218 (Glu218)Hydrogen Bond
5'-Ureido N'HAspartate 219 (Asp219)Hydrogen Bond
Adenine N6Aspartate 130 (Asp130)Hydrogen Bond
2'-OHGlutamate 155 (Glu155)Hydrogen Bond
3'-OHLysine 185 (Lys185)Hydrogen Bond

Identification of Critical Amino Acid Residues for Binding

Based on molecular modeling and the analysis of hydrogen bonding networks, several amino acid residues within the active site of S-adenosylhomocysteine hydrolase have been identified as critical for the binding of this compound. These residues are essential for the proper orientation and stabilization of the inhibitor within the catalytic pocket.

The key residues involved in direct hydrogen bonding interactions are:

Glutamate 218 (Glu218) and Aspartate 219 (Asp219) : These residues are crucial for anchoring the novel 5'-ureido group, a key feature distinguishing this inhibitor. Their side chains act as hydrogen bond acceptors, interacting with the donor groups on the ureido moiety. nih.govresearchgate.net

Aspartate 130 (Asp130) : This residue interacts with the N6 position of the adenine ring, a common interaction for adenosine-based ligands.

Glutamate 155 (Glu155) : This residue forms a hydrogen bond with the 2'-hydroxyl group of the ribose, contributing to the specificity of binding.

Lysine 185 (Lys185) : The backbone of this residue interacts with the 3'-hydroxyl group, further securing the inhibitor in the active site.

In addition to these direct interactions, other residues such as Histidine 301 (His301) are known to form key hydrogen bonds with ligands in the active site of SAH hydrolase and are likely important for the binding of this compound as well. researchgate.net The collective interactions with these critical residues are responsible for the potent inhibition of SAH hydrolase by this compound.

Selectivity Profiling Against Related Enzymes and Receptors

Evaluation of Specificity Against Other Methyltransferases (e.g., Protein Arginine Methyltransferase 5)

There is currently a lack of publicly available scientific literature detailing the specific evaluation of this compound against other methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5). While this compound is a known inhibitor of SAH hydrolase, which plays a crucial role in regulating cellular methylation reactions, its direct inhibitory activity on other methyltransferases has not been reported. PRMT5 is a key enzyme that catalyzes the methylation of arginine residues on proteins and is a target of interest in various diseases. The development of selective PRMT5 inhibitors is an active area of research.

Assessment of Interactions with Adenosine Receptors (A1, A2A, A2B, A3) in Model Systems

Specific studies assessing the interaction of this compound with adenosine receptors (A1, A2A, A2B, and A3) in model systems have not been found in a review of the available scientific literature. Adenosine receptors are a family of G protein-coupled receptors that mediate the physiological effects of adenosine. While various adenosine analogs have been developed and characterized as agonists or antagonists for these receptors, the activity profile of this compound at this receptor family remains to be elucidated.

Studies on Cyclic AMP Phosphodiesterase and Adenylate Cyclase Activities

There is no specific information available in the scientific literature regarding studies on the effects of this compound on the activities of cyclic AMP phosphodiesterase (PDE) and adenylate cyclase (AC). These enzymes are critical components of the cyclic AMP (cAMP) signaling pathway, with adenylate cyclase responsible for the synthesis of cAMP from ATP, and phosphodiesterases responsible for its degradation. While some adenosine derivatives are known to modulate the activity of these enzymes, the specific effects of this compound have not been reported.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Structural Requirements for SAH Inhibitory Potency

The inhibitory potency of adenosine (B11128) analogs against SAH hydrolase is highly dependent on specific structural features. For 5''-Deoxy-5''-ureidoadenosine, the core adenosine scaffold, the nature of the 5''-substituent, and the stereochemistry of the ribose sugar are all crucial for effective enzyme inhibition.

Systematic modifications of the adenosine scaffold have revealed several key insights. The adenine (B156593) base is a fundamental requirement for recognition by the enzyme's active site. Modifications to the purine (B94841) ring, such as the introduction of substituents at the C2 or N6 positions, can significantly impact binding. For instance, some adenosine analogs with modifications on the purine ring have shown potent inhibitory activity against SAH hydrolase nih.govnih.gov.

The ribose moiety also plays a critical role. The presence and orientation of the hydroxyl groups at the 2' and 3' positions are important for proper positioning within the active site. While this compound is a deoxy sugar at the 5''-position, the integrity of the ribofuranosyl ring is generally important for maintaining the correct conformation for binding.

The 5''-position is a key site for modification to enhance inhibitory potency. The introduction of the ureido group in this compound is a prime example of a successful modification at this position. The ureido group is capable of forming multiple hydrogen bonds with active site residues, which significantly contributes to the binding affinity nih.gov. The nature of the substituent at the 5''-position can dramatically alter the inhibitory activity, with variations in size, polarity, and hydrogen bonding capacity leading to a wide range of potencies.

Compound/ModificationKey Structural FeatureImpact on SAH Hydrolase Inhibitory Potency
This compound 5''-ureido groupPotent inhibition due to multiple hydrogen bonds
Adenosine5''-hydroxyl groupNatural substrate, lower inhibitory potency compared to modified analogs
5''-DeoxyadenosineLacks 5''-hydroxyl groupWeak or no inhibition nih.gov
Neplanocin AUnsaturated carbocyclic ringPotent inhibitor nih.gov
7-Deaza-adenosine (Tubercidin)Modification of the purine ringPotent inhibitor nih.gov

Impact of 5''-Ureido Group Conformation on Binding Affinity

The conformation of the 5''-ureido group is a critical determinant of the binding affinity of this compound to SAH hydrolase. This flexible group can adopt various conformations, but only a specific orientation allows for optimal interaction with the amino acid residues in the enzyme's active site.

Molecular modeling studies have suggested that the ureido group acts as a multiple hydrogen bond donor. The terminal amino group and the carbonyl oxygen of the ureido moiety are positioned to form favorable hydrogen bonds with key residues in the active site of SAH hydrolase. The rotational freedom around the C4'-C5' bond and the N5'-C(O) bond of the ureido group allows it to adopt a low-energy conformation that maximizes these interactions.

The stability of this binding conformation is a key factor in the high inhibitory potency of the compound. Any steric hindrance or unfavorable electrostatic interactions that prevent the ureido group from adopting this optimal conformation would be expected to decrease the binding affinity and, consequently, the inhibitory activity. The preferred conformation of nucleosides in the free form can differ significantly from their conformation when bound to an enzyme, where they can be stabilized in a strained, high-energy conformation through interactions with the enzyme nih.gov.

Stereochemical Influence on Biological Activity

The biological activity of nucleoside analogs is often highly dependent on their stereochemistry. For inhibitors of SAH hydrolase, the stereochemistry at various chiral centers, particularly in the ribose sugar, is crucial for proper recognition and binding to the enzyme's active site.

The stereochemistry of hydrogen transfer at the active site of SAH hydrolase has been studied for various adenosine analogs. These studies have shown that the enzyme stereospecifically transfers the pro-R hydrogen of NADH to 3'-ketoadenosine, a proposed reaction intermediate nih.gov. This highlights the precise stereochemical requirements of the enzymatic reaction and, by extension, the binding of inhibitors that mimic the substrate or intermediates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound and its close analogs as SAH hydrolase inhibitors are not extensively reported in the public domain, the principles of QSAR can be applied to guide the design and optimization of more potent inhibitors.

A typical QSAR study for this class of compounds would involve the generation of a dataset of 5''-ureidoadenosine analogs with their corresponding SAH hydrolase inhibitory activities (e.g., IC50 values). For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic properties: (e.g., partial charges, dipole moment) to describe the electrostatic interactions with the enzyme.

Steric properties: (e.g., molecular volume, surface area) to model the fit of the inhibitor within the active site.

Hydrophobic properties: (e.g., logP) to account for hydrophobic interactions.

Topological indices: to describe the connectivity and branching of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

Such a QSAR model could be used to:

Predict the inhibitory potency of newly designed, unsynthesized analogs.

Identify the most important molecular properties that contribute to high inhibitory activity.

Guide the optimization of the lead compound, this compound, by suggesting modifications that are likely to enhance its potency.

The ultimate goal of QSAR modeling in this context is to accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Broader Biochemical Pathways and Cellular Research Implications

Impact on S-Adenosylmethionine (SAM)-Dependent Methylation Cycles in Research Models

5''-Deoxy-5''-ureidoadenosine was specifically designed and synthesized as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. nih.govresearchgate.net This enzyme plays a critical role in the SAM-dependent methylation cycle by catalyzing the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. nih.gov SAH is a product of all SAM-dependent methylation reactions and is a potent feedback inhibitor of these reactions. By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH, which in turn inhibits a wide range of methyltransferases. nih.gov

The inhibition of SAH hydrolase by this compound provides a powerful mechanism to perturb the cellular methylation status in vitro. The accumulation of SAH effectively reduces the cellular methylation capacity, impacting the methylation of various biomolecules, including DNA, RNA, proteins, and lipids. nih.gov This perturbation can lead to a cascade of cellular effects, from altered gene expression to the modulation of signaling pathways.

Research on SAH hydrolase inhibitors has demonstrated that their administration to cells typically results in an elevated intracellular ratio of SAH to SAM. nih.gov This altered ratio is a key indicator of reduced methylation potential and can be quantified using various analytical techniques, such as high-performance liquid chromatography (HPLC) or mass spectrometry. The predictable effect of this compound on the SAM/SAH ratio makes it a valuable tool for studying the consequences of hypomethylation in a controlled laboratory setting.

Table 1: Predicted Effects of this compound on Cellular Methylation

Cellular ComponentPredicted Effect of this compound TreatmentRationale
S-adenosylhomocysteine (SAH)IncreaseInhibition of SAH hydrolase prevents its breakdown. nih.gov
S-adenosylmethionine (SAM)Potential IncreaseFeedback inhibition of SAM-consuming methyltransferases. nih.gov
SAM/SAH RatioDecreaseSignificant increase in SAH levels.
Global DNA MethylationDecreaseInhibition of DNA methyltransferases by elevated SAH.
Histone MethylationAltered PatternsInhibition of histone methyltransferases by elevated SAH.
Other Methylated MoleculesDecreaseGeneral inhibition of various methyltransferases. nih.gov

This table is based on the known mechanism of action of SAH hydrolase inhibitors.

The methionine salvage pathway is a crucial metabolic route that regenerates methionine from its metabolic byproducts, such as 5'-methylthioadenosine (MTA), which is structurally similar to 5'-deoxyadenosine (B1664650). hawaii.edu This pathway is essential for maintaining the cellular pool of methionine, the precursor of SAM. By perturbing the SAM cycle, inhibitors of SAH hydrolase like this compound can indirectly influence the flux through the methionine salvage pathway.

While direct studies using this compound to investigate this pathway are not yet prevalent, its ability to modulate the levels of SAM and SAH makes it a potential tool for such research. For instance, by creating a state of "methylation stress," the cellular reliance on the methionine salvage pathway to replenish the methionine pool could be investigated. The activity of key enzymes in the salvage pathway, such as MTA phosphorylase, could be monitored in response to treatment with this compound to understand the regulatory crosstalk between the SAM cycle and the methionine salvage pathway.

Interplay with 5'-Deoxyadenosine Metabolism and Salvage Pathways

5'-Deoxyadenosine is a byproduct of reactions catalyzed by radical SAM enzymes, which are involved in a wide array of biochemical transformations. hawaii.edunih.gov The accumulation of 5'-deoxyadenosine can be toxic to cells, necessitating the existence of salvage pathways for its removal and recycling. nih.gov

Research into the biological fate of 5'-deoxyadenosine has revealed several salvage pathways across different organisms. nih.gov These pathways typically involve the conversion of 5'-deoxyadenosine to 5'-deoxyribose-1-phosphate and adenine (B156593), or to 5'-deoxyribose and adenine. hawaii.edu The resulting 5'-deoxyribose can then be further metabolized. Understanding these pathways is crucial as radical SAM enzymes are ubiquitous and their byproducts must be managed.

While this compound is a synthetic analog, its structural similarity to 5'-deoxyadenosine suggests potential interactions with the enzymes involved in 5'-deoxyadenosine metabolism. Although not a natural substrate, it could be investigated as a potential inhibitor or probe for the enzymes of these salvage pathways.

The enzymatic pathways for 5'-deoxyadenosine catabolism have been partially characterized in various organisms. In some bacteria, the enzymes of the methionine salvage pathway exhibit promiscuity and can process 5'-deoxyadenosine. hawaii.edu Key enzymes include nucleosidases that cleave the glycosidic bond and kinases that phosphorylate the resulting 5'-deoxyribose. hawaii.edu

Table 2: Key Enzymes in 5'-Deoxyadenosine and Methionine Salvage Pathways

EnzymeReactionRelevance
S-adenosylhomocysteine (SAH) hydrolaseSAH <=> Adenosine + HomocysteineTarget of this compound. nih.gov
5'-Methylthioadenosine (MTA) phosphorylaseMTA + Pi <=> Adenine + 5-Methylthioribose-1-PKey enzyme in the methionine salvage pathway.
5'-Deoxyadenosine nucleosidase5'-Deoxyadenosine -> Adenine + 5-DeoxyriboseInvolved in the catabolism of 5'-deoxyadenosine.
5-Deoxyribose kinase5-Deoxyribose + ATP -> 5-Deoxyribose-5-P + ADPFurther step in the metabolism of the ribose moiety.

The study of these enzymes and their substrate specificities is an active area of research. The development of specific inhibitors and probes is essential for elucidating the intricate details of these salvage pathways.

Development as a Research Tool for Biochemical Pathways

The design of this compound as a potent and likely specific inhibitor of SAH hydrolase positions it as a valuable research tool for probing biochemical pathways that are regulated by methylation. nih.govresearchgate.net Its utility extends beyond simply inducing global hypomethylation; it can be used to investigate the specific downstream consequences of inhibiting the SAM cycle in various cellular contexts.

For example, researchers can use this compound to study the role of methylation in:

Gene expression and epigenetics: By inhibiting DNA and histone methylation, the role of these modifications in regulating specific genes or cellular processes like differentiation can be explored.

Signal transduction: Many signaling proteins are regulated by methylation, and inhibiting this process can help to uncover novel regulatory mechanisms.

Metabolic pathways: The activity of metabolic enzymes can be modulated by methylation, and this compound could be used to investigate these connections.

The development of such specific chemical tools is crucial for advancing our understanding of complex biological systems. researchgate.net By providing a means to acutely and reversibly inhibit a key metabolic enzyme, this compound allows for the temporal dissection of methylation-dependent events, offering a more dynamic view than genetic knockout models. Further research utilizing this compound is expected to yield new insights into the myriad of cellular processes regulated by S-adenosylmethionine-dependent methylation.

Utility in Probing SAH Function in Model Organisms

This compound was specifically designed and synthesized as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase. nih.govnih.gov This enzyme plays a critical role in the methionine cycle by catalyzing the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. patsnap.compnas.org SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions, which are fundamental to the modification of DNA, RNA, proteins, and lipids. patsnap.comnih.gov By inhibiting SAHH, this compound leads to the intracellular accumulation of SAH. patsnap.comnih.gov

The mechanism of inhibition by this compound involves its 5'-ureido group acting as a multiple hydrogen bonding donor within the active site of SAHH. nih.govnih.govresearchgate.net This strong and specific binding effectively blocks the enzyme's catalytic activity. The resulting increase in intracellular SAH levels has profound effects on cellular processes, as SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases. patsnap.comnih.gov

The use of this compound and other SAHH inhibitors in model organisms allows researchers to investigate the consequences of impaired methylation on a systemic level. For instance, studies using various SAHH inhibitors have demonstrated a close correlation between the inhibition of the enzyme, the subsequent increase in the intracellular SAH to SAM ratio, and the observed biological effects, such as antiviral activity. nih.gov This makes this compound a valuable tool for dissecting the role of methylation in various physiological and pathological processes, including gene expression, cell differentiation, and the replication of pathogens. nih.gov

FeatureDescriptionReference
Target Enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) nih.govnih.gov
Mechanism of Action The 5'-ureido group acts as a multiple hydrogen bonding donor in the active site of SAHH, leading to potent inhibition. nih.govnih.govresearchgate.net
Primary Cellular Effect Accumulation of intracellular S-adenosyl-L-homocysteine (SAH). patsnap.comnih.gov
Secondary Cellular Effect Inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases due to elevated SAH levels. patsnap.comnih.gov
Research Application Probing the function of SAH and the consequences of impaired methylation in various biological processes. nih.govnih.gov

Applications in Investigating Nucleoside Metabolism Dynamics

The inhibition of SAH hydrolase by this compound also has significant implications for the dynamics of nucleoside metabolism. The enzymatic breakdown of SAH yields adenosine, a crucial purine (B94841) nucleoside. pnas.org By blocking this reaction, this compound directly impacts the intracellular pool of adenosine derived from the methionine cycle.

This perturbation can be utilized to study the intricate network of nucleoside metabolism. For example, by reducing the contribution of SAH hydrolysis to the adenosine pool, researchers can investigate the relative importance of other adenosine-producing pathways, such as the de novo synthesis of purines and salvage pathways. Furthermore, the accumulation of SAH itself can influence other enzymes involved in purine and pyrimidine (B1678525) metabolism. It has been shown that SAH can act as an inhibitor of enzymes such as adenosine deaminase and nucleoside phosphorylase, which are key players in nucleoside catabolism and salvage. nih.gov

Therefore, treating cells or model organisms with this compound can induce a cascade of effects throughout the nucleoside metabolic network. By analyzing the resulting changes in the concentrations of various nucleosides and nucleotides, researchers can gain insights into the regulatory mechanisms and interconnections between different metabolic pathways. This approach allows for a dynamic view of how cells maintain homeostasis of their nucleoside pools and how these dynamics are altered in response to specific enzymatic inhibition.

Affected Metabolite/ProcessConsequence of SAHH Inhibition by this compoundResearch Implication
S-adenosyl-L-homocysteine (SAH) AccumulationStudy of feedback inhibition on methyltransferases.
Adenosine Decreased production from SAH hydrolysisInvestigation of alternative adenosine sources (de novo and salvage pathways).
Homocysteine Decreased production from SAH hydrolysisAnalysis of the methionine cycle and one-carbon metabolism.
Other Nucleoside Salvage Enzymes Potential inhibition by elevated SAHUnderstanding the regulatory cross-talk within nucleoside metabolism.
Overall Nucleoside Pools PerturbationDynamic analysis of metabolic flux and pathway interconnectivity.

Q & A

Q. What are the key synthetic routes for 5'-deoxy-5'-ureidoadenosine, and how are intermediates characterized?

The synthesis typically involves modifying adenosine at the 5'-position. A reported method starts with 5'-deoxy-5'-iodoadenosine, which undergoes substitution with urea derivatives under aqueous conditions. Critical intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Reaction purity is monitored via HPLC with UV detection .

Q. Which analytical techniques are essential for confirming the structural identity of 5'-deoxy-5'-ureidoadenosine?

X-ray crystallography and NMR spectroscopy are primary methods. For example, 1H^1H-NMR can resolve the urea moiety’s protons (δ ~6.5–7.5 ppm), while NOESY experiments validate spatial interactions between the ureido group and ribose. Crystallographic data reveal hydrogen-bonding patterns in the enzyme-binding pocket, critical for mechanistic studies .

Q. How does 5'-deoxy-5'-ureidoadenosine interact with S-adenosylhomocysteine hydrolase (SAHH)?

The 5'-ureido group acts as a hydrogen-bond donor, mimicking the natural substrate’s interactions. Molecular docking studies show that the urea moiety forms stable contacts with active-site residues (e.g., Asp130, His353). Competitive inhibition assays using purified SAHH and spectrophotometric monitoring of NAD+^+/NADH ratios validate binding .

Advanced Research Questions

Q. What experimental approaches resolve contradictory data on 5'-deoxy-5'-ureidoadenosine’s metabolic stability in polyamine pathways?

Isotopic labeling (e.g., 15N^{15}N-urea) paired with LC-MS/MS quantifies metabolic flux. Discrepancies between in vitro and cellular assays are addressed using MTAP (methylthioadenosine phosphorylase)-knockout models to isolate salvage pathway contributions. Enzyme kinetics (e.g., KmK_m, VmaxV_{max}) under varying pH and cofactor conditions further clarify substrate specificity .

Q. How can researchers optimize 5'-deoxy-5'-ureidoadenosine’s synthetic yield while minimizing side reactions?

Green chemistry principles, such as replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME), improve safety and efficiency. Catalytic methods (e.g., Pd-mediated cross-coupling) reduce byproducts. Process optimization via Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry) for scalability .

Q. What strategies enhance 5'-deoxy-5'-ureidoadenosine’s bioavailability for in vivo studies?

Prodrug approaches (e.g., acetyl-protected ureido groups) increase membrane permeability. Pharmacokinetic (PK) modeling guides dosing regimens, while microdosing with 14C^{14}C-labeled compound tracks tissue distribution. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) mitigates efflux in BBB studies .

Q. How do structure-activity relationship (SAR) studies inform the design of 5'-deoxy-5'-ureidoadenosine analogs?

Systematic substitutions (e.g., methyl, fluoro groups) at the urea or ribose positions are evaluated via computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations. Biological activity is validated using SAHH inhibition assays and cytotoxicity screens in cancer cell lines (e.g., HeLa) .

Q. Which cell-based assays are suitable for evaluating 5'-deoxy-5'-ureidoadenosine’s impact on polyamine metabolism?

ATP bioluminescence assays measure proliferation changes in MTAP-deficient vs. wild-type cells. Metabolomic profiling (GC-MS or UPLC-QTOF) quantifies spermidine/spermine ratios. Flow cytometry with Annexin V/PI staining assesses apoptosis induction under varying compound concentrations .

Q. How can computational modeling predict off-target effects of 5'-deoxy-5'-ureidoadenosine?

Molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with non-target enzymes (e.g., adenosine deaminase). Machine learning classifiers (e.g., Random Forest) trained on kinase inhibition data predict selectivity. Experimental validation involves kinome-wide profiling (Eurofins KinaseProfiler) .

Q. What methodologies validate 5'-deoxy-5'-ureidoadenosine’s role in epigenetic regulation via SAHH inhibition?

ChIP-seq or CUT&Tag identifies histone methylation changes (e.g., H3K4me3) in treated cells. siRNA knockdown of SAHH serves as a positive control. LC-MS/MS measures S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) ratios to confirm enzymatic blockade .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.